molecular formula C11H11F3 B1390582 1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene CAS No. 1204295-76-0

1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene

Cat. No. B1390582
M. Wt: 200.2 g/mol
InChI Key: WRARIAWAMPJVOY-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .


Synthesis Analysis

Various methods exist to introduce the trifluoromethyl functionality. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the molecular structure and reactivity of trifluoromethyl-containing compounds .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound . This process is important in the research and development of drugs, agrochemicals, and functional materials .


Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds often have unique physical and chemical properties due to the presence of the trifluoromethyl group . For example, they can have low refractive indices and significantly reduced dielectric constants .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Stereoisomers : A study by Massicot et al. (2010) details the synthesis of four stereoisomers of 2-(trifluoromethyl) tetrahydronaphthalene-1,2-diols and their 2-O-allyl derivatives. This process involves nucleophilic trifluoromethylation of a tartaric acid-derived keto amide, followed by hydrolysis, oxidative cleavage, and an intramolecular Friedel-Crafts transformation (Massicot et al., 2010).

  • Utilization in Retinoid Synthesis : Faul et al. (2001) report the synthesis of novel retinoids using tetrahydronaphthalene as a core structure, showing its potential in the treatment of type II diabetes mellitus. The synthesis involves a series of reactions including a Friedel-Crafts alkylation and an acylation process (Faul et al., 2001).

  • Green Chemistry Approach : Damera and Pagadala (2023) explore an eco-friendly technique for constructing multi-functionalized benzenes, including 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile. This approach employs an environmentally benign mortar and pestle grinding technique, highlighting the compound's versatility in green chemistry applications (Damera & Pagadala, 2023).

  • Fluorescence Studies : Research by Chatterjee et al. (1986) investigates the quenching of fluorescence emission in 1-amino-5,6,7,8-tetrahydronaphthalene by pyridine and triethylamine in various solvents. This study provides insights into the photophysical properties of the compound (Chatterjee et al., 1986).

Pharmaceutical Research and Development

  • Synthesis of Phthalazine Derivatives : Kadhim et al. (2021) focus on synthesizing derivatives of 1-hydrazineyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-dihydrophthalazinone for potential pharmaceutical applications. This research underscores the compound's role in developing new drugs (Kadhim et al., 2021).

  • Copper-Catalyzed Reactions : Ji et al. (2014) describe a copper-catalyzed tandem trifluoromethylation/cyclization of internal alkynes, leading to the formation of 3-trifluoromethyl-1,2-dihydronaphthalene derivatives. This method demonstrates the compound's application in synthesizing trifluoromethylated pharmaceuticals (Ji et al., 2014).

Safety And Hazards

Trifluoromethyl-containing compounds can be hazardous. For example, they can cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with care, and appropriate safety measures should be taken when working with these compounds .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals , and it is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRARIAWAMPJVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232796
Record name 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene

CAS RN

1204295-76-0
Record name 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Mamat, T Pundt, TH Tam Dang, R Klassen, H Reinke… - 2008 - Wiley Online Library
Functionalized 3‐(trifluoromethyl)phenols were prepared by formal [3+3] cyclization of 1,3‐bis(silyl enol ethers) with readily available open‐chained and cyclic α,β‐unsaturated …

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